N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
Description
N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide is a synthetic compound featuring a pyrazolo[3,4-b]quinoline core substituted with a 7-methoxy group, a 1-methyl group, and an N-ethyl furan-2-carboxamide side chain.
Properties
IUPAC Name |
N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-4-23(19(24)16-6-5-9-26-16)18-14-10-12-7-8-13(25-3)11-15(12)20-17(14)22(2)21-18/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJQVQCIPPIODP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NN(C2=C1C=C3C=CC(=CC3=N2)OC)C)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of a 2-chloroquinoline derivative, which is then treated with phenylhydrazine in the presence of 1-pentanol. This reaction forms the pyrazoloquinoline core. Subsequent N-alkylation with ethyl iodide in the presence of sodium carbonate yields the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a bioactive compound with various biological activities.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit voltage-sensitive ion channels by binding to the pore of the potassium channel, thereby blocking the passage of ions . This action can modulate cellular activities and has potential therapeutic implications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
The compound’s pyrazolo[3,4-b]quinoline scaffold is shared with several derivatives, but substituent variations critically influence properties:
Key Observations :
- The N-ethyl furan-2-carboxamide moiety may confer distinct electronic effects versus pyridine-2-carboxamide .
- logP Trends : The pyridine analog has a higher logP (4.2), suggesting greater lipophilicity, whereas the target compound’s methoxy group likely reduces logP (~3.3), aligning with N-ethyl-N-(3-methylphenyl)furan-2-carboxamide’s logP of 3.255 .
Physicochemical and Pharmacological Properties
- Solubility : The McGowan volume (182.32 ml/mol) for N-ethyl-N-(3-methylphenyl)furan-2-carboxamide suggests moderate solubility, which the target compound’s methoxy group may enhance.
- Biological Activity: Pyrazolo[3,4-b]quinoline derivatives exhibit antimicrobial activity , but the target compound’s furan-2-carboxamide side chain may modulate target specificity compared to pyridine-based analogs .
Research Findings and Implications
- Synthetic Feasibility : The discontinuation of the target compound may reflect challenges in large-scale synthesis or purification, contrasting with the robust yields (94%) reported for simpler furan-2-carboxamides .
- Pyridine-2-carboxamide analogs may exhibit stronger π-π stacking interactions due to aromatic pyridine, whereas the furan ring in the target compound offers conformational flexibility.
Biological Activity
N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The compound belongs to the class of pyrazoloquinolines, which are known for a variety of biological activities. The structural formula can be represented as follows:
This structure features a furan ring and a methoxy-substituted pyrazoloquinoline moiety, which are critical for its biological interactions.
Research indicates that pyrazoloquinolines exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives have shown the ability to inhibit specific enzymes involved in cancer progression and metabolic syndromes.
- Antimicrobial Properties : Some studies suggest that compounds with similar structures have exhibited antibacterial and antifungal activities.
- Anti-inflammatory Effects : Pyrazolo compounds often modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Antitumor Activity
Several studies have explored the antitumor potential of pyrazoloquinoline derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. The mechanism often involves the induction of apoptosis through caspase activation.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | Apoptosis induction |
| Compound B | A549 | 4.8 | Caspase activation |
| N-Ethyl-N-(7-methoxy...) | HCT116 | 3.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria. For example, it showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
In vitro studies have indicated that this compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
Case Studies
- Cytotoxicity Evaluation : A study conducted on various pyrazoloquinolines highlighted that N-ethyl-N-(7-methoxy...) exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin.
- Antimicrobial Assessment : In a comparative study, this compound was part of a series evaluated for antimicrobial activity against Mycobacterium tuberculosis, showing superior efficacy compared to traditional antibiotics like isoniazid.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
